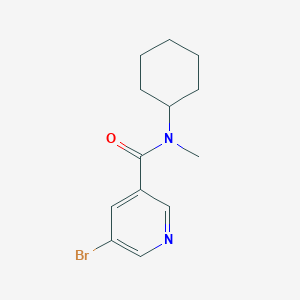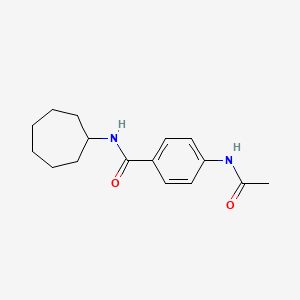
4-(acetylamino)-N-cycloheptylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-cycloheptylbenzamide, also known as ACBC, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 325.45 g/mol.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Some 4-aminobenzamides, structurally related to "4-(acetylamino)-N-cycloheptylbenzamide," have been evaluated for their anticonvulsant effects. The research indicates that these compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole, showing a strong dependence of anticonvulsant potency on the position of substitution on the anthracene nucleus. Certain compounds demonstrated higher potency than the unsubstituted parent compound, suggesting potential for the development of new anticonvulsant drugs (Clark et al., 1984).
Histone Deacetylase Inhibition for Cancer Therapy
N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], a compound related to "this compound," has been shown to be a histone deacetylase (HDAC) inhibitor causing histone hyperacetylation in living cells. HDAC inhibition by such compounds leads to changes in gene expression that can suppress tumor growth and proliferation, suggesting a potential application of related compounds in cancer therapy (Kraker et al., 2003).
Synthesis and Molecular Simulation Studies for Memory Enhancement
Derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, structurally related to "this compound," have been synthesized and evaluated as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, suggesting a possible application in treating cognitive impairments or enhancing memory (Piplani et al., 2018).
Antioxidant and Fluorescent Properties for Biomedical Applications
The antioxidant properties of aminobenzamide cysteine (ABZ Cys), a fluorescent analogue of a popular antioxidant N-acetyl cysteine (NAC), have been studied for potential use in oxidative stress-related diseases. The photophysical properties of ABZ Cys suggest its applicability in biomedical applications, including drug delivery in nanoparticle form (Raut et al., 2011).
Propiedades
IUPAC Name |
4-acetamido-N-cycloheptylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)17-15-10-8-13(9-11-15)16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVHRYBWWKCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

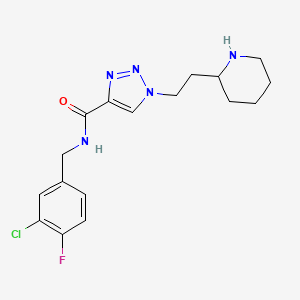
![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

methanone](/img/structure/B5536064.png)
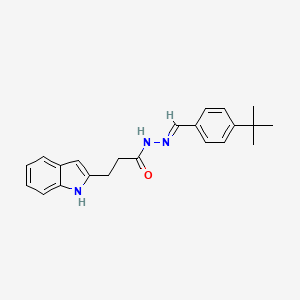
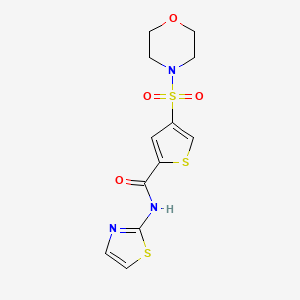
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)
